molecular formula C10H9ClO2 B12508988 2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- CAS No. 64542-34-3

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy-

Katalognummer: B12508988
CAS-Nummer: 64542-34-3
Molekulargewicht: 196.63 g/mol
InChI-Schlüssel: QDYDFLYIRMEZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- is an organic compound with the molecular formula C10H9ClO It is a derivative of butenone, featuring a chlorophenyl group and a hydroxy group attached to the butenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the butenone moiety can be reduced to form a saturated compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of 2-Buten-1-one, 1-(4-chlorophenyl)-3-keto-.

    Reduction: Formation of 2-Butan-1-one, 1-(4-chlorophenyl)-3-hydroxy-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Buten-1-one, 1-(4-chlorophenyl)-: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.

    2-Buten-1-one, 1-(4-methylphenyl)-3-hydroxy-: The methyl group instead of chlorine alters the compound’s properties.

    2-Buten-1-one, 1-(4-bromophenyl)-3-hydroxy-: The bromine atom provides different reactivity compared to chlorine.

Uniqueness

2-Buten-1-one, 1-(4-chlorophenyl)-3-hydroxy- is unique due to the presence of both the hydroxy and chlorophenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

64542-34-3

Molekularformel

C10H9ClO2

Molekulargewicht

196.63 g/mol

IUPAC-Name

4-(4-chlorophenyl)-4-hydroxybut-3-en-2-one

InChI

InChI=1S/C10H9ClO2/c1-7(12)6-10(13)8-2-4-9(11)5-3-8/h2-6,13H,1H3

InChI-Schlüssel

QDYDFLYIRMEZAB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C=C(C1=CC=C(C=C1)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.